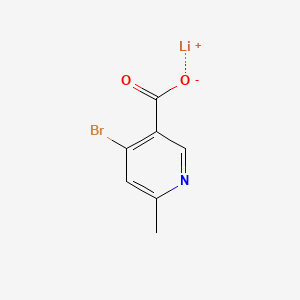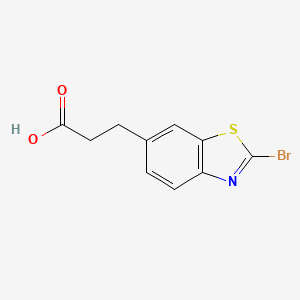
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid is an organic compound that features a benzothiazole ring substituted with a bromine atom at the 2-position and a propanoic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid typically involves the bromination of 1,3-benzothiazole followed by the introduction of the propanoic acid group. One common method involves the following steps:
Bromination: 1,3-benzothiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Alkylation: The brominated benzothiazole is then reacted with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The propanoic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Condensation Reactions: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while condensation reactions can produce esters or amides.
Aplicaciones Científicas De Investigación
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes, making them useful in biochemical studies.
Medicine: Some derivatives of this compound have exhibited antimicrobial and anticancer properties, making them candidates for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, some derivatives inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropanoic acid: Similar in structure but lacks the benzothiazole ring.
2-Bromo-1,3-benzothiazole: Similar but lacks the propanoic acid group.
3-(1,3-Benzothiazol-6-yl)propanoic acid: Similar but lacks the bromine atom.
Uniqueness
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid is unique due to the combination of the bromine atom, benzothiazole ring, and propanoic acid group. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C10H8BrNO2S |
|---|---|
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1,3,5H,2,4H2,(H,13,14) |
Clave InChI |
HMYLUCMYIYJQLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CCC(=O)O)SC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


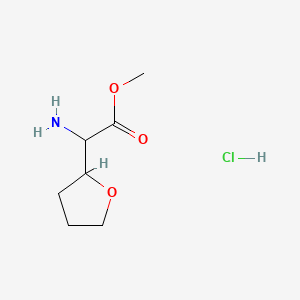
![4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13479773.png)



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
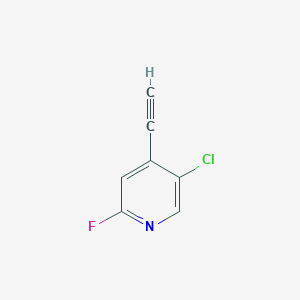
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
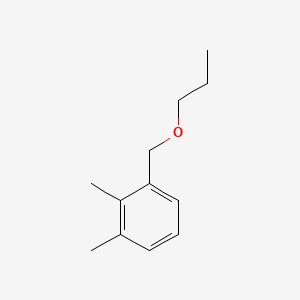

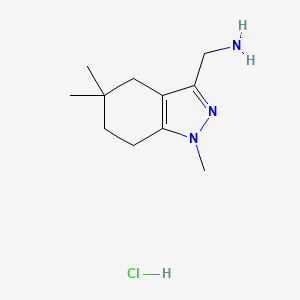
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
